molecular formula C22H41NO5 B8546241 Ethyl 7-{acetyl[4-(acetyloxy)nonyl]amino}heptanoate CAS No. 54460-27-4

Ethyl 7-{acetyl[4-(acetyloxy)nonyl]amino}heptanoate

Cat. No. B8546241
M. Wt: 399.6 g/mol
InChI Key: ZZTFKABYTBNSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987091

Procedure details

The preparation of this compound is accomplished by essentially the same method as described in Example 1, Step A, except that the N-[4-(2-tetrahydropyranyloxy)nonyl]-acetamide of Example 1, Step A is replaced by an equimolar quantity of ethyl 7-acetamidoheptanoate and the ethyl 7-bromoheptanoate is replaced by an equimolar quantity of 1-chloro-4-acetoxynonane (Example A, Step 4). Purification of the product by column chromatography on silica gel gives ethyl 7-[N-(4-acetoxynonyl)acetamido]heptanoate.
Name
N-[4-(2-tetrahydropyranyloxy)nonyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1CCC[CH2:3][CH:2]1[O:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:13](=[O:15])[CH3:14].C(NCCCCCCC(OCC)=O)(=O)C.BrCCCCCCC(OCC)=O.ClCCCC(OC(=O)C)CCCCC>>[C:2]([O:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:13](=[O:15])[CH3:14])(=[O:1])[CH3:3]

Inputs

Step One
Name
N-[4-(2-tetrahydropyranyloxy)nonyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OC(CCCN(C(C)=O)CCCCCCC(=O)OCC)CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCCCCCCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(CCCCC)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of this compound
CUSTOM
Type
CUSTOM
Details
Purification of the product by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(CCCN(C(C)=O)CCCCCCC(=O)OCC)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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